Product packaging for 5-Chloroimidazo[1,2-A]pyrazine(Cat. No.:CAS No. 63744-41-2)

5-Chloroimidazo[1,2-A]pyrazine

Cat. No.: B1631542
CAS No.: 63744-41-2
M. Wt: 153.57 g/mol
InChI Key: ORPGZTZXVOKJHD-UHFFFAOYSA-N
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Description

5-Chloroimidazo[1,2-a]pyrazine (CAS 63744-41-2) is a nitrogen-containing fused heterocycle with the molecular formula C 6 H 4 ClN 3 and a molecular weight of 153.57 . It serves as a versatile and valuable synthetic intermediate in organic chemistry and drug discovery research. The chlorine atom on the imidazopyrazine scaffold makes it a prime substrate for further regioselective functionalization, enabling the creation of diverse compound libraries for biological screening . The imidazo[1,2-a]pyrazine core structure is recognized in medicinal chemistry for its potential in developing bioactive molecules . Notably, derivatives of this heterocycle have been explored as inhibitors of the VirB11 ATPase HP0525, a key component of the bacterial Type IV secretion system in Helicobacter pylori , highlighting its relevance in the development of novel antimicrobial and anti-virulence agents . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClN3 B1631542 5-Chloroimidazo[1,2-A]pyrazine CAS No. 63744-41-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloroimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-3-8-4-6-9-1-2-10(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPGZTZXVOKJHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=CC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50511232
Record name 5-Chloroimidazo[1,2-a]pyrazine
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URL https://comptox.epa.gov/dashboard/DTXSID50511232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63744-41-2
Record name 5-Chloroimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Chloroimidazo 1,2 a Pyrazine and Its Derivatives

Strategic Approaches to the Imidazo[1,2-A]pyrazine (B1224502) Ring System

The foundational step in accessing these complex molecules is the formation of the bicyclic imidazo[1,2-a]pyrazine core. Several strategies have been developed, ranging from traditional condensation reactions to more modern, efficiency-focused protocols.

The most traditional and widely utilized method for constructing the imidazo[1,2-a]pyrazine scaffold is the cyclocondensation reaction between a 2-aminopyrazine (B29847) and an α-halocarbonyl compound. acs.org This reaction, a variation of the Tschitschibabin reaction, involves the nucleophilic attack of the endocyclic nitrogen of the aminopyrazine on the α-carbon of the halocarbonyl, followed by an intramolecular cyclization and dehydration to form the aromatic fused ring system.

For instance, the synthesis of substituted imidazo[1,2-a]pyrazines can be achieved through the condensation of 2-amino-3-chloropyrazine (B41553) with an appropriate α-chloro acetophenone (B1666503) derivative. nih.gov This straightforward approach provides a reliable entry point to the core structure, which can then be subjected to further functionalization. nih.gov The reaction is versatile, allowing for the introduction of substituents on the imidazole (B134444) ring based on the choice of the α-halocarbonyl starting material. nih.gov

To improve upon the classical methods, microwave-assisted synthesis has emerged as a powerful tool for enhancing reaction efficiency. acs.org This technique significantly reduces reaction times, often from hours to mere minutes, while frequently providing excellent yields and high product purity. acs.orgsci-hub.se

Researchers have developed catalyst-free heteroannulation reactions in green solvents, such as a mixture of water and isopropanol (B130326) (H₂O-IPA), under microwave irradiation. acs.orgacs.org In this protocol, various substituted 2-aminopyrazines undergo rapid annulation with α-bromoketones to yield the corresponding imidazo[1,2-a]pyrazines. acs.orgacs.org The use of microwave energy not only accelerates the reaction but also aligns with the principles of green chemistry by enabling the use of environmentally benign solvents. acs.orgresearchgate.net In some variations, a fluorous tagging strategy combined with microwave irradiation has been employed to further streamline the reaction and separation processes. nih.gov

More advanced strategies aim to construct the ring and install key functional groups in a single step. An efficient, one-pot, transition-metal-free tandem chlorocyclization has been reported for the synthesis of chloro-substituted imidazo[1,2-α]pyridines, a closely related scaffold. nih.govfigshare.com This methodology involves the reaction of 2-aminopyridines with aliphatic carboxylic acids and a chlorinating agent. nih.gov The process provides a novel approach to 2-chloro or 3-chloro substituted heterocycles with a broad substrate scope. nih.govresearchgate.net This type of transformation, which avoids the use of transition metals, is highly desirable as it reduces cost and minimizes toxic metal contamination in the final products. rsc.org The development of such tandem reactions for the direct synthesis of 5-Chloroimidazo[1,2-a]pyrazine represents a significant advancement in synthetic efficiency. researchgate.net

Regioselective Functionalization of the Imidazo[1,2-A]pyrazine Scaffold

Once the imidazo[1,2-a]pyrazine core is formed, the introduction of further substituents with high regioselectivity is crucial for developing complex molecules. Organometallic strategies have proven particularly effective for this purpose. nih.govnih.gov

The use of organometallic intermediates, particularly those involving zinc and magnesium, allows for the precise and selective functionalization of the imidazo[1,2-a]pyrazine scaffold. nih.govrsc.org These methods rely on the generation of a metalated heterocycle, which then acts as a potent nucleophile that can react with a wide range of electrophiles. researchgate.net

A sophisticated approach to achieving regioselectivity involves the use of hindered, non-nucleophilic TMP-bases (where TMP = 2,2,6,6-tetramethylpiperidyl). nih.govresearchgate.net The choice of the specific TMP-base can direct the metalation to different positions on the chloroimidazo[1,2-a]pyrazine ring system, a selectivity that can be rationalized and predicted through computational pKa calculations. nih.govrsc.org

Specifically, the metalation of 6-chloroimidazo[1,2-a]pyrazine (B1590719) with the magnesium-based reagent TMPMgCl·LiCl leads to a selective deprotonation at the C3 position. nih.govrsc.org The resulting magnesium species can be trapped with various electrophiles to furnish 3,6-disubstituted imidazo[1,2-a]pyrazines in good yields. nih.gov

ElectrophileReagent/ConditionsProductYield (%)Citation
I₂THF, 25 °C, 15 min3-iodo-6-chloroimidazo[1,2-a]pyrazine78 nih.gov
Allyl bromideCuCN·2LiCl, THF, 25 °C, 1.5 h3-allyl-6-chloroimidazo[1,2-a]pyrazine56 nih.gov
4-MeO-PhCOClCuCN·2LiCl, THF, 25 °C, 2 h(6-chloroimidazo[1,2-a]pyrazin-3-yl)(4-methoxyphenyl)methanone56 nih.gov
TsCNTHF, 25 °C, 2 h6-chloroimidazo[1,2-a]pyrazine-3-carbonitrile65 researchgate.net

Interestingly, a complete switch in regioselectivity is observed when a different TMP-base is employed. nih.govrsc.org Treatment of 6-chloroimidazo[1,2-a]pyrazine with the zinc-based reagent TMP₂Zn·2MgCl₂·2LiCl results in a highly regioselective zincation at the C5 position. nih.govrsc.org This thermodynamically driven switch provides access to a different set of isomers. Quenching this organozinc intermediate with electrophiles yields 5,6-disubstituted imidazo[1,2-a]pyrazine derivatives. nih.govrsc.org

ElectrophileReagent/ConditionsProductYield (%)Citation
I₂THF, 25 °C, 2 h5-iodo-6-chloroimidazo[1,2-a]pyrazine85 nih.gov
Allyl bromideCuCN·2LiCl, THF, 25 °C, 1.5 h5-allyl-6-chloroimidazo[1,2-a]pyrazine55 researchgate.net
PhCOClCuCN·2LiCl, THF, 25 °C, 2 hbenzoyl-6-chloroimidazo[1,2-a]pyrazin-5-yl)ketone52 nih.gov
4-I-Ph-IPd(PPh₃)₄, THF, 50 °C, 2 h6-chloro-5-(4-iodophenyl)imidazo[1,2-a]pyrazine65 researchgate.net

This powerful dual-reagent system allows for the programmed and selective functionalization of the imidazo[1,2-a]pyrazine scaffold at either the C3 or C5 position, providing a versatile platform for the synthesis of complex, polyfunctionalized derivatives. nih.govrsc.org

Organometallic Strategies: Zinc and Magnesium Intermediates

Quenching with Diverse Electrophiles for Polyfunctionalized Derivatives

A powerful strategy for introducing a wide range of functional groups onto the this compound core involves regioselective metalation followed by quenching with various electrophiles. nih.govrsc.org By using specific bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), it is possible to deprotonate the imidazo[1,2-a]pyrazine ring at a specific position, creating a reactive organometallic intermediate. nih.govrsc.org This intermediate can then react with a diverse array of electrophiles to yield disubstituted products. rsc.org

For instance, after magnesiation at the C8 position of 6-chloroimidazo[1,2-a]pyrazine, the resulting intermediate can be treated with different electrophiles to introduce various functionalities. rsc.org Reaction with allyl bromide furnishes an allylated derivative, while the use of acyl chlorides leads to the formation of ketones. nih.govrsc.org This method provides a pathway to 5,6-disubstituted imidazo[1,2-a]pyrazines with yields ranging from 52% to 85%. rsc.org

Table 1: Quenching of Metalated 6-Chloroimidazo[1,2-a]pyrazine with Various Electrophiles rsc.org

Electrophile (E-X)ProductYield (%)
I26-chloro-8-iodoimidazo[1,2-a]pyrazine55%
Allyl bromide (with CuCN·2LiCl)8-allyl-6-chloroimidazo[1,2-a]pyrazine85%
Pivaloyl chloride (with CuCN·2LiCl)(6-chloroimidazo[1,2-a]pyrazin-8-yl)(2,2-dimethyl-1-propyl)ketone60%
Benzoyl chloride (with CuCN·2LiCl)(6-chloroimidazo[1,2-a]pyrazin-8-yl)(phenyl)methanone52%
4-Iodobenzonitrile (Negishi Coupling)4-(6-chloroimidazo[1,2-a]pyrazin-8-yl)benzonitrile64%

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the imidazo[1,2-a]pyrazine ring system. rsc.orgnih.gov These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of derivatives that would be difficult to synthesize through other means. rsc.orgacs.org Efficient one-pot procedures have been developed for the selective functionalization at various positions of the imidazo[1,2-a]pyrazine core. nih.gov

The Suzuki–Miyaura coupling is a widely used method for the arylation of the imidazo[1,2-a]pyrazine scaffold. rsc.orglookchem.com This reaction typically involves the palladium-catalyzed coupling of a halogenated imidazopyrazine with an arylboronic acid or its ester. medjchem.comresearchgate.net For instance, the synthesis of 5-arylimidazo[1,2-a]pyrazines is often achieved through this cross-coupling reaction, where the C5 halogen is coupled with a suitable boronic acid. lookchem.com

In some strategies, the imidazo[1,2-a]pyrazine ring is first brominated before undergoing a Suzuki–Miyaura reaction. rsc.org Sequential Suzuki–Miyaura cross-couplings have also been employed to synthesize di-aryl substituted derivatives, such as starting from 3-bromo-5-chloroimidazo[1,2-a]pyrazine (B1148697) to create a 3,5-disubstituted product. lookchem.com

Negishi cross-coupling provides an effective method for the selective decoration of the this compound core. nih.govrsc.org This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a palladium catalyst. researchgate.net Researchers have successfully used this method to introduce aryl, alkyl, and benzylic groups at the C6 position of the imidazo[1,2-a]pyrazine ring system (note: the starting material is often named 6-chloroimidazo[1,2-a]pyrazine in the literature). nih.govrsc.org

The process involves the reaction of 6-chloroimidazo[1,2-a]pyrazine with functionalized zinc reagents. rsc.org The use of specific palladium catalysts, such as Pd-PEPPSI-iPr or Pd-PEPPSI-iPent, facilitates these transformations under relatively mild conditions, leading to the desired 6-substituted imidazo[1,2-a]pyrazines. nih.gov

Table 2: Palladium-Catalyzed Negishi Cross-Coupling of 6-Chloroimidazo[1,2-a]pyrazine nih.gov

Zinc Reagent (R-ZnX)CatalystProductYield (%)
4-MeOC6H4-ZnXPd-PEPPSI-iPr6-(4-methoxyphenyl)imidazo[1,2-a]pyrazine75%
4-FC6H4-ZnXPd-PEPPSI-iPr6-(4-fluorophenyl)imidazo[1,2-a]pyrazine60%
Bn-ZnXPd-PEPPSI-iPent6-benzylimidazo[1,2-a]pyrazine55%
i-Pr-ZnXPd-PEPPSI-iPent6-isopropylimidazo[1,2-a]pyrazine45%
Ph-ZnXPd-PEPPSI-iPr6-phenylimidazo[1,2-a]pyrazine80%

Nucleophilic Addition Reactions with Grignard Reagents

Nucleophilic addition of Grignard reagents represents another important route for the functionalization of the imidazo[1,2-a]pyrazine system. rsc.orgresearchgate.net This method allows for the direct addition of alkyl or aryl groups from the Grignard reagent to the heterocyclic ring. libretexts.org Specifically, Grignard reagents (RMgX·LiCl) have been shown to add to 6-chloroimidazo[1,2-a]pyrazine. rsc.orgresearchgate.net

The reaction proceeds via nucleophilic attack at the C8 position, leading to a partially saturated heterocyclic intermediate. rsc.org This intermediate can then be rearomatized through oxidation, for example, by using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to yield the C8-substituted product. This approach provides access to derivatives that are otherwise difficult to obtain and can improve properties like solubility. rsc.org

Table 3: Nucleophilic Addition of Grignard Reagents to 6-Chloroimidazo[1,2-a]pyrazine rsc.org

Grignard Reagent (RMgX·LiCl)Post-treatmentProductYield (%)
PhMgBr·LiClDDQ oxidation6-chloro-8-phenylimidazo[1,2-a]pyrazine60%
4-FC6H4MgBr·LiClDDQ oxidation6-chloro-8-(4-fluorophenyl)imidazo[1,2-a]pyrazine55%
4-MeOC6H4MgBr·LiClDDQ oxidation6-chloro-8-(4-methoxyphenyl)imidazo[1,2-a]pyrazine45%

Optimization of Synthetic Routes for Scalability and Sustainability

Optimizing synthetic pathways to enhance scalability and sustainability is a critical aspect of modern chemistry. mdpi.com For the synthesis of complex molecules like this compound and its derivatives, this involves developing methods that are not only efficient in terms of yield but also environmentally benign. mdpi.com

Yield Enhancement Strategies

Strategies to enhance reaction yields are paramount for making a synthetic route viable for larger-scale production. mdpi.com For related heterocyclic systems, the regioselective addition of Grignard reagents to activated pyrazinium salts has been shown to produce products in modest to excellent yields, ranging from 45% to 100%. nih.govbeilstein-journals.org This indicates that careful selection of reagents and reaction conditions is key to maximizing product formation.

Green chemistry approaches, such as the use of microwave-assisted or ultrasound-assisted synthesis, offer significant advantages, including higher reaction yields and shorter reaction times. mdpi.com These methods can also improve selectivity and reduce energy consumption, making them promising for the sustainable production of imidazo[1,2-a]pyrazine derivatives. mdpi.com The optimization of reaction parameters like the choice of base, solvent, and catalyst is crucial. For example, in Suzuki-Miyaura reactions on related imidazopyridines, the use of strong bases in specific solvents like DME was found to give optimized yields. researchgate.net These principles can be directly applied to enhance the yields in the synthesis of functionalized 5-chloroimidazo[1,2-a]pyrazines.

Reduction of Reaction Times

Significant efforts in synthetic chemistry have been directed towards accelerating the formation of the imidazo[1,2-a]pyrazine scaffold. These endeavors primarily involve the use of microwave irradiation and highly efficient catalytic systems, which can dramatically shorten reaction times from hours to minutes.

Microwave irradiation has emerged as a powerful tool in organic synthesis, renowned for its ability to rapidly heat reactions to the desired temperature. nih.govscispace.com This uniform and efficient heating often leads to a significant reduction in reaction times, increased yields, and improved selectivity compared to conventional heating methods. nih.gov

One study on the synthesis of a 3-aminoimidazo[1,2-a]pyrazine library demonstrated a remarkable decrease in reaction time when switching from conventional heating to microwave irradiation. A three-component reaction of a fluorous benzaldehyde, a 2-aminopyrazine, and an isonitrile in the presence of Scandium(III) triflate Sc(OTf)₃ as a catalyst was compared under different heating conditions. nih.govscispace.com While conventional heating required 6 hours at 60°C or 2 hours at 80°C to achieve high conversion, the same reaction was completed in just 10 minutes at 150°C under microwave irradiation. nih.govscispace.com

Table 1: Comparison of Conventional and Microwave Heating for the Synthesis of 3-Aminoimidazo[1,2-a]pyrazine Derivatives nih.govscispace.com

Heating MethodTemperatureReaction TimeConversion
Conventional60°C6 hours90%
Conventional80°C2 hours>95%
Microwave 150°C 10 minutes >95%

This table illustrates the significant reduction in reaction time achieved with microwave-assisted synthesis compared to traditional heating methods for a key multi-component reaction forming the imidazo[1,2-a]pyrazine core.

For the synthesis of related imidazo[1,2-a]pyridine (B132010) derivatives, microwave-assisted synthesis has been shown to be exceptionally rapid. The condensation of 2-aminopyridine (B139424) with phenacyl bromide derivatives was completed in as little as 60 seconds with yields ranging from 24% to 99%. researchgate.net This highlights the potential for dramatic time savings when applying this technology to the synthesis of the 5-chloro-substituted pyrazine (B50134) analogs.

The choice of catalyst can also have a profound impact on reaction rates, in some cases enabling reactions to proceed rapidly even at room temperature. For the synthesis of imidazo[1,2-a]pyrazine derivatives, iodine has been identified as a cost-effective and environmentally friendly catalyst that facilitates a one-pot, three-component condensation. nih.gov The use of 5 mol% of iodine in ethanol (B145695) provides excellent yields of highly functionalized imidazo[1,2-a]pyrazines. A key advantage of this methodology is the short reaction time at room temperature, which simplifies the experimental setup and workup procedures. nih.gov

Similarly, p-toluenesulfonic acid has been employed as a catalyst for the one-pot, three-component synthesis of 3-aminoimidazo[1,2-a]pyrazines. This method also proceeds at room temperature and is noted for its "short reaction times," offering a practical and efficient route to these compounds without the need for specialized heating equipment. researchgate.net

Table 2: Catalyst and Conditions for Rapid Imidazo[1,2-a]pyrazine Synthesis

CatalystSolventTemperatureKey Advantage
Iodine (5 mol%)EthanolRoom TemperatureShort reaction time, good yields nih.gov
p-Toluenesulfonic acid-Room TemperatureShort reaction times researchgate.net
Sc(OTf)₃ (5 mol%)DCM/MeOH150°C (MW)Extremely short reaction time (10 min) nih.govscispace.com

This table summarizes advanced catalytic methods that significantly reduce the time required for the synthesis of imidazo[1,2-a]pyrazine derivatives.

These advanced methodologies, particularly the synergistic use of microwave irradiation and efficient catalysis, are instrumental in the rapid generation of libraries of this compound derivatives for biological screening and lead optimization.

Reactivity and Mechanistic Investigations of 5 Chloroimidazo 1,2 a Pyrazine

Elucidating Reaction Pathways and Intermediate Species

The reaction pathways of imidazo[1,2-a]pyrazines are diverse, involving both the imidazole (B134444) and pyrazine (B50134) rings. The formation of the imidazo[1,2-a]pyrazine (B1224502) skeleton itself often proceeds via the condensation of a 2-aminopyrazine (B29847) with an α-halocarbonyl compound. researchgate.net For instance, the reaction of 2-aminopyrazine with ethyl 2-chloroacetoacetate is a common route to substituted imidazo[1,2-a]pyrazines. researchgate.net

Once formed, the 5-chloroimidazo[1,2-a]pyrazine core can participate in various transformations. One-pot, three-component reactions, such as those involving an aryl aldehyde, 2-aminopyrazine, and an isocyanide, can generate complex imidazo[1,2-a]pyrazine derivatives. nih.gov In these reactions, an intermediate iminium ion is formed, which then undergoes a [4+1] cycloaddition with the isocyanide, followed by an intramolecular cyclization to yield the final product. nih.gov

In substitution reactions, particularly electrophilic substitutions, the stability of the intermediate species dictates the reaction pathway. Attack at the C-3 position leads to a more stable cationic intermediate (a Wheland-type intermediate) where the aromaticity of the six-membered pyrazine ring is maintained. stackexchange.comechemi.com This contrasts with an attack at C-2, which would disrupt the aromaticity of the pyrazine ring, resulting in a less stable intermediate. stackexchange.comechemi.com For nucleophilic substitutions, especially those involving halogen displacement, the reaction can proceed through a classic SNAr mechanism, involving a Meisenheimer-like intermediate, particularly when the ring is activated by electron-withdrawing groups. nih.gov In some cases, telesubstitution has been observed where a nucleophile attacks a position other than the one bearing the leaving group, proceeding through a more complex mechanistic pathway. researchgate.net

Halogen-Metal Exchange Reactions and Regioselectivity

Halogen-metal exchange is a powerful synthetic tool for the functionalization of halo-heterocycles, converting a relatively inert carbon-halogen bond into a reactive carbon-metal bond. wikipedia.org This strategy is highly applicable to this compound, enabling the introduction of a wide array of electrophiles. The reaction typically involves treating the halo-heterocycle with an organometallic reagent, most commonly an organolithium or organomagnesium compound. wikipedia.orgznaturforsch.com

The regioselectivity of these exchange reactions is a key consideration. In related systems like 6-chloroimidazo[1,2-a]pyrazine (B1590719), directed metalation using sterically hindered bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) can lead to magnesiation at the C-3 position. nih.gov However, a switch in regioselectivity is observed when using a different base, TMP₂Zn·2MgCl₂·2LiCl, which directs metalation to the C-5 position (adjacent to the chlorine), facilitating subsequent functionalization at that site. nih.gov

For this compound, the chlorine atom itself can be the site of exchange. Lithium-halogen exchange, often using n-butyllithium or t-butyllithium at low temperatures, would replace the chlorine atom with a lithium atom. This newly formed 5-lithioimidazo[1,2-a]pyrazine is a potent nucleophile that can react with various electrophiles. The general trend for the rate of exchange is I > Br > Cl, meaning that chloro-derivatives are the least reactive in this series. wikipedia.org

Table 1: Organometallic Reagents for Halogen-Metal Exchange and Directed Metalation

Reagent/Base Typical Application Comments
n-Butyllithium (n-BuLi) Lithium-halogen exchange Commonly used, kinetically controlled. rsc.org
TMPMgCl·LiCl Directed magnesiation (C-H activation) Highly active base, can deprotonate specific ring positions. znaturforsch.comnih.gov
TMP₂Zn·2MgCl₂·2LiCl Directed zincation (C-H activation) Can offer different regioselectivity compared to Mg-bases. nih.gov
i-PrMgCl·LiCl Magnesium-halogen exchange Tolerates more functional groups than organolithium reagents. znaturforsch.com

Electrophilic and Nucleophilic Substitution Patterns on the Imidazo[1,2-A]pyrazine Core

The electronic nature of the imidazo[1,2-a]pyrazine ring system, being a π-excessive imidazole fused to a π-deficient pyrazine, dictates its substitution patterns. researchgate.net The 5-chloro substituent further influences this reactivity.

Electrophilic Substitution: The imidazo[1,2-a]pyrazine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the pyrazine nitrogen atoms. stackexchange.comechemi.com However, the imidazole portion of the molecule is more susceptible to attack than the pyrazine ring. Theoretical and experimental studies on the parent scaffold and its derivatives consistently show that electrophilic substitution, such as bromination or nitration, occurs regioselectively at the C-3 position. researchgate.netresearchgate.net This preference is attributed to the formation of the most stable cationic intermediate, which preserves the aromatic sextet of the pyrazine ring. stackexchange.comechemi.com For this compound, while the chlorine atom is deactivating, electrophilic attack is still strongly predicted to occur at C-3.

Nucleophilic Substitution: The pyrazine ring is inherently electron-deficient and thus more susceptible to nucleophilic attack, particularly when a good leaving group like a halogen is present. nih.gov In 6,8-dibromoimidazo[1,2-a]pyrazine, treatment with sodium methoxide (B1231860) results in the selective substitution of the bromine atom at the C-8 position. researchgate.net This suggests that the C-8 and C-6 positions are activated towards nucleophilic aromatic substitution (SNAr). By extension, the chlorine atom at the C-5 position in this compound is also a potential site for nucleophilic displacement. The reaction of 8-chloro-substituted imidazo[1,2-a]pyrazines with amines to displace the chlorine is a key step in the synthesis of certain biologically active molecules. nih.gov

Table 2: Regioselectivity of Substitution on the Imidazo[1,2-a]pyrazine Core

Reaction Type Preferred Position(s) Rationale
Electrophilic Substitution C-3 Formation of the most stable cationic intermediate, preserving pyrazine aromaticity. stackexchange.comechemi.com
Nucleophilic Substitution C-5, C-6, C-8 Electron-deficient character of the pyrazine ring activates these positions for SNAr. researchgate.net
Directed Metalation C-3, C-5, C-8 Dependent on the specific base and directing groups present. nih.gov

Computational Chemistry in Predicting Reactivity and Regioselectivity

Computational chemistry has become an indispensable tool for understanding and predicting the reactivity of heterocyclic systems like this compound.

Straightforward calculations such as the determination of pKa values and nitrogen basicity can provide profound insights into reaction regioselectivity. nih.gov The imidazo[1,2-a]pyrazine core contains three nitrogen atoms (N-1, N-4, N-7), each with a lone pair of electrons. The relative basicity of these nitrogens determines the site of protonation and can influence the course of many reactions. Computational studies can predict which nitrogen is the most basic and therefore most likely to coordinate to Lewis acids or organometallic species.

Furthermore, calculating the pKa values of the C-H bonds throughout the molecule allows for the prediction of the most acidic proton. nih.gov This information is critical for designing regioselective C-H activation and directed metalation reactions. For example, in the related 6-chloroimidazo[1,2-a]pyrazine, such calculations correctly rationalized the observed regioselectivity of metalation at the C-3 position with TMPMgCl·LiCl. nih.gov Similar calculations for this compound would be invaluable for predicting its behavior with various strong bases.

Density Functional Theory (DFT) and other high-level computational methods are used to model the electronic structure of the molecule. nih.gov These studies can generate electron density maps and visualize molecular orbitals (HOMO and LUMO), which are key to understanding reactivity. For electrophilic reactions, the HOMO indicates the regions most susceptible to attack, while for nucleophilic reactions, the LUMO highlights the electrophilic sites. researchgate.net

DFT calculations are also used to model entire reaction pathways and determine the energetics of intermediates and transition states. nih.gov By comparing the activation energies for different potential reaction pathways (e.g., electrophilic attack at C-2 versus C-3), a clear prediction of the favored product can be made. This approach has been successfully used to explain the regioselectivity of electrophilic substitution in azines and related heterocycles. stackexchange.comresearchgate.net For this compound, these theoretical studies can predict how the chloro-substituent perturbs the electronic distribution and influences the energy barriers for various substitution and metalation reactions, thus guiding synthetic efforts.

Advanced Research in Medicinal Chemistry and Biological Applications of 5 Chloroimidazo 1,2 a Pyrazine Derivatives

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of 5-chloroimidazo[1,2-a]pyrazine, extensive SAR exploration has been crucial in optimizing potency, selectivity, and pharmacokinetic properties.

The biological activity of imidazo[1,2-a]pyrazine (B1224502) derivatives is highly sensitive to the position and nature of substituents on the core heterocycle. Research has shown that modifications at the C2, C3, and C8 positions can dramatically alter a compound's potency and target specificity.

A notable example is the development of 8-amino imidazo[1,2-a]pyrazine derivatives as inhibitors of the bacterial Type IV secretion system. nih.govnih.gov In these series, the placement of an aryl group at either the C2 or C3 position was explored. nih.gov SAR studies revealed that the position of this aryl substituent is a key determinant of inhibitory activity against the VirB11 ATPase HP0525. researchgate.net For instance, in one series, a 3-aryl substituted compound showed superior activity compared to its 2-aryl regioisomer. researchgate.net

Further studies on other classes of imidazo[1,2-a]pyrazine derivatives targeting cancer cells have also highlighted the importance of substituent positioning. In a series of 8-morpholinoimidazo[1,2-a]pyrazine (B8338187) derivatives, compounds bearing a phenylpyridine-carboxamide or phenylpyrimidine-carboxamide moiety were synthesized and evaluated. mdpi.com The results indicated that the position of the aryl group on the pyridine (B92270) ring significantly influenced cytotoxic activity. mdpi.com Derivatives with an aryl group at the C-4 position of the pyridine ring were generally more active than those with the substituent at the C-5 position. mdpi.com

The nature of the substituent is equally critical. In the aforementioned anticancer derivatives, the introduction of electron-donating groups on the terminal benzene (B151609) ring was found to be beneficial for cytotoxicity. mdpi.com This suggests that the electronic environment of the substituent plays a direct role in the molecule's interaction with its biological target.

The table below summarizes the SAR findings for a series of 2- and 3-substituted 8-amino imidazo[1,2-a]pyrazines as inhibitors of HP0525 ATPase. researchgate.net

CompoundC2-SubstituentC3-SubstituentC8-SubstituentIC₅₀ (µM) for HP0525
1 H4-chlorophenyl-NH(CH₂)₂OH4.3
2 4-chlorophenylH-NH(CH₂)₂OH11.2
3 H4-methoxyphenyl-NH(CH₂)₂OH2.5
4 4-methoxyphenylH-NH(CH₂)₂OH19.3
5 H4-(trifluoromethyl)phenyl-NH(CH₂)₂OH>50
6 4-(trifluoromethyl)phenylH-NH(CH₂)₂OH>50

This table is based on data presented in the study by Sayer et al. (2014) and is intended for illustrative purposes. researchgate.net

Bioisosteric replacement is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar physicochemical properties to improve potency, selectivity, or metabolic stability. This approach has been successfully applied to the imidazo[1,2-a]pyrazine scaffold.

In the development of Aurora kinase inhibitors, a bioisosteric approach was used to optimize the 8-position of the imidazo[1,2-a]pyrazine core, leading to the identification of several potent Aurora A/B dual inhibitors. nih.gov Similarly, research into selective negative modulators of AMPA receptors saw the replacement of the imidazo[1,2-a]pyrazine core with an isosteric pyrazolo[1,5-c]pyrimidine (B12974108) scaffold. nih.gov This modification was undertaken to mitigate poor pharmacokinetic properties, such as high in vivo clearance, and ultimately improved microsomal stability and efflux liabilities. nih.gov

The concept is further exemplified in related heterocyclic systems. For instance, 8-fluoroimidazo[1,2-a]pyridine (B164112) was established as a physicochemical mimic and successful bioisosteric replacement for imidazo[1,2-a]pyrimidine (B1208166) in a ligand for the GABA-A receptor. nih.gov This demonstrates the utility of subtle electronic modifications to the core structure to achieve desired biological profiles. nih.gov Another study showed that 2-difluoromethylpyridine can serve as a bioisosteric replacement for pyridine-N-oxide, enhancing the activity of quorum sensing inhibitors. rsc.org These examples underscore the value of bioisosterism in refining the therapeutic potential of heterocyclic compounds, including derivatives of this compound.

The lipophilicity and electronic properties of a drug molecule are critical parameters that govern its ability to cross cell membranes, interact with its target, and undergo metabolism. mdpi.com Lipophilicity, often expressed as the partition coefficient (logP), influences absorption, distribution, and excretion. mdpi.com

In the context of imidazo[1,2-a]pyrazine derivatives, these properties are key drivers of potency. A study focused on developing Aurora kinase inhibitors from the imidazo[1,2-a]pyrazine scaffold applied a bioisosteric approach to optimize the 8-position of the core, which inherently modulates electronic properties and lipophilicity, leading to the discovery of new potent inhibitors. nih.gov

The influence of electronic properties is clearly demonstrated in the development of 8-morpholinoimidazo[1,2-a]pyrazine derivatives as potential anticancer agents. mdpi.com The research found that substituents on the terminal benzene ring had a significant impact on cytotoxicity, with a clear trend showing that electron-donating groups were beneficial for the observed activity. mdpi.com This indicates that increasing the electron density at specific regions of the molecule enhances its interaction with the biological target, in this case, PI3Kα kinase. mdpi.com

The table below illustrates the effect of electronic properties on the cytotoxicity of 8-morpholinoimidazo[1,2-a]pyrazine derivatives against the A549 cancer cell line. mdpi.com

CompoundSubstituent (R) on PhenylpyrimidineElectronic Nature of RIC₅₀ (µM) against A549 cells
14a HNeutral12.1
14b 4-FElectron-withdrawing10.3
14c 4-OCH₃Electron-donating6.39
14d 4-CH₃Electron-donating7.42
14e 4-ClElectron-withdrawing11.2

This table is based on data presented in the study by Lv et al. (2018) and is intended for illustrative purposes. mdpi.com

Pharmacological Target Identification and Validation

Identifying and validating the specific pharmacological targets of a compound is a critical step in drug discovery. For derivatives of this compound, research has successfully identified several key enzymes and receptors through which they exert their biological effects.

Imidazo[1,2-a]pyrazine derivatives have been shown to be potent inhibitors of several classes of enzymes, particularly kinases and ATPases, which are often implicated in diseases like cancer and bacterial infections.

For example, continued development of the imidazo[1,2-a]pyrazine scaffold has yielded potent dual inhibitors of Aurora A and Aurora B kinases, which are crucial regulators of cell division and are often overexpressed in tumors. nih.gov In another study, novel 8-morpholinoimidazo[1,2-a]pyrazine derivatives were synthesized, and selected compounds were found to inhibit PI3Kα kinase, an enzyme involved in cell growth and survival pathways that are frequently dysregulated in cancer. mdpi.com Compound 14c from this series showed an IC₅₀ value of 1.25 µM against PI3Kα. mdpi.com

A significant area of research has focused on developing imidazo[1,2-a]pyrazine derivatives as inhibitors of bacterial virulence, rather than bacterial growth, which is thought to be a strategy that could slow the development of drug resistance. nih.gov A key target in this area is the Type IV Secretion System (T4SS), a multi-protein complex used by many Gram-negative bacteria, including Helicobacter pylori, to inject effector molecules into host cells. researchgate.net

The VirB11 ATPase, known as HP0525 in H. pylori, is an essential component of the T4SS, providing the energy required for the secretion process. nih.govnih.gov A novel series of 8-amino imidazo[1,2-a]pyrazine derivatives has been specifically developed and optimized as inhibitors of HP0525. nih.govnewcastle.edu.au Through systematic SAR studies, researchers have identified compounds that effectively block the ATPase activity of this enzyme. researchgate.net Both 2-aryl and 3-aryl substituted imidazo[1,2-a]pyrazines were synthesized to probe the SAR of these inhibitors, confirming that the core scaffold is a viable starting point for developing novel antibacterial agents that target the T4SS. nih.govucl.ac.uk

Receptor Modulation

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast synaptic transmission, is a therapeutic target for neurological conditions like epilepsy. nih.govscienceopen.com The discovery that auxiliary proteins, such as Transmembrane AMPA Receptor Regulatory Proteins (TARPs), modulate AMPA receptor function has opened new avenues for drug development. nih.gov TARP γ-8 is highly expressed in the hippocampus, making it a prime target for developing anticonvulsants with a potentially improved therapeutic window. nih.govnih.gov

An imidazo[1,2-a]pyrazine derivative, compound 5 , was identified as a promising hit from a high-throughput screen for its selective negative modulation of AMPA receptors associated with TARP γ-8. nih.govlookchem.com This discovery prompted extensive medicinal chemistry efforts to optimize the scaffold. nih.gov These efforts focused on structure-activity relationship (SAR) optimization around the C-3 and C-8 positions of the imidazo[1,2-a]pyrazine core, leading to the identification of potent and selective leads. lookchem.com

Optimization of Imidazo[1,2-a]pyrazine AMPA Modulators
CompoundModificationTARP γ-8 Potency (IC50)Key Observation
Compound 5Initial HTS HitData not specifiedPromising γ-8 selective hit. nih.gov
Compound 11 (C-8 Morpholine)C-3 Oxindole, C-8 MorpholinePotentParent compound for C-8 optimization. lookchem.com
Compound 14 (C-8 4-Fluoropiperidine)C-3 Oxindole, C-8 4-Fluoropiperidine100 pMMaintained impressive γ-8 potency. lookchem.com

Preclinical Evaluation and Lead Optimization Strategies

The journey of this compound derivatives from initial hits to preclinical candidates involves rigorous evaluation and strategic chemical modifications.

Lead Optimization: In the development of TARP γ-8 selective AMPA modulators, initial imidazopyrazine leads, while potent and brain-penetrant, suffered from high in vivo clearance. nih.gov This led to a lead optimization strategy involving scaffold hopping. The imidazo[1,2-a]pyrazine core was replaced with an isosteric pyrazolopyrimidine scaffold, which successfully improved microsomal stability and reduced efflux liabilities, culminating in the development of compound JNJ-61432059 . nih.govlookchem.com Further optimization around the C-8 position of the original imidazopyrazine scaffold involved introducing various cyclic amines to improve stability while maintaining high potency. lookchem.com

For anticancer applications, imidazo[1,2-a]pyrazine derivatives have been designed as Gαq/11 inhibitors for uveal melanoma. nih.gov The lead compound GQ352 from this series not only showed selective antiproliferative activity but also displayed favorable physicochemical properties and stability in human liver microsomes, indicating its potential for further development. nih.gov Similarly, in the development of PI3Kα inhibitors, SAR studies showed that the placement of aryl groups and the nature of substituents on the benzene ring significantly impacted cytotoxic activity, guiding further optimization. mdpi.com For instance, compounds with an aryl group at the C-4 position of a pyridine ring were more active, and electron-donating groups on the terminal benzene ring were beneficial for cytotoxicity. mdpi.com

Preclinical Evaluation: Preclinical studies for these compounds involve a battery of tests. For FLT3 inhibitors, evaluation includes assays against recombinant kinases, antiproliferative tests on cancer cell lines (both target-positive and target-negative), and confirmation of downstream signaling pathway suppression. nih.govnih.gov Successful compounds are then advanced to in vivo xenograft models, where tumor growth inhibition is measured. nih.gov For AMPA modulators, evaluation includes receptor occupancy studies in the brain and efficacy in anticonvulsant animal models, such as the pentylenetetrazole (PTZ) model. nih.govlookchem.com

In Vitro Screening against Various Cell Lines

Derivatives of the imidazo[1,2-a]pyrazine scaffold have demonstrated significant anti-proliferative and cytotoxic effects against a wide array of human cancer cell lines. Research has focused on synthesizing novel analogs and evaluating their efficacy, leading to the identification of compounds with potent activity in the nanomolar to micromolar range.

One strategy involves the design of imidazo[1,2-a]pyrazine derivatives as inhibitors of tubulin polymerization. A series of such compounds displayed potent anti-proliferative activities against multiple cancer cell lines, including liver (HepG-2), colon (HCT-116), lung (A549), and breast (MDA-MB-231) cancer cells. nih.gov Notably, compound TB-25 showed exceptional potency against the HCT-116 colon cancer cell line with a half-maximal inhibitory concentration (IC₅₀) of just 23 nM. nih.gov Mechanism studies confirmed that this compound effectively inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov

Another successful approach has been the synthesis of diarylamide and diarylurea derivatives. A series of these compounds bearing the imidazo[1,2-a]pyrazine scaffold was tested against the A375P human melanoma cell line. rsc.org Several compounds in this series, including 15d, 17e, 18c, 18h, and 18i , exhibited submicromolar potency, with IC₅₀ values below 0.06 µM, highlighting their potential for melanoma treatment. rsc.org

Furthermore, iodine-catalyzed synthesis methods have produced imidazo[1,2-a]pyrazine derivatives that were subsequently screened against laryngeal (Hep-2), hepatocellular (HepG2), and skin (A375) cancer cell lines. rsc.org However, in some studies, the imidazo[1,2-a]pyridine (B132010) analogs showed more significant anticancer activity than the corresponding imidazo[1,2-a]pyrazine series. rsc.org It is also noteworthy that not all derivatives display cytotoxic effects; one study found that a specific series of newly synthesized imidazo[1,2-a]pyrazines did not exhibit activity against HeLa (cervical) and MCF-7 (breast) cancer cell lines at a concentration of 10 µg/mL. tsijournals.com

Compound/SeriesTarget Cell Line(s)Potency (IC₅₀)Source(s)
TB-25 HCT-116 (Colon)23 nM nih.gov
Diarylamides/ureas (15d, 17e, 18c, 18h, 18i) A375P (Melanoma)< 0.06 µM rsc.org
Imidazo[1,2-a]pyrazine Derivatives HepG-2, HCT-116, A549, MDA-MB-231Micromolar to Nanomolar nih.gov
Imidazo[1,2-a]pyrazine Derivatives Hep-2, HepG2, A375, MCF-7Screening performed rsc.org
Unspecified Derivatives HeLa, MCF-7No activity at 10 µg/mL tsijournals.com

The imidazo[1,2-a]pyrazine nucleus is associated with anti-inflammatory properties. dergipark.org.trrsc.org Research in this area includes the rational design of derivatives that can act as prodrugs for established non-steroidal anti-inflammatory drugs (NSAIDs). For example, imidazo[1,2-a]pyrazine-3-(7H)-one derivatives have been designed as prodrugs of ibuprofen (B1674241) and were reported to possess high anti-inflammatory activity. dergipark.org.tr While the related imidazo[1,2-a]pyridine scaffold has been more extensively studied for its direct inhibition of cyclooxygenase (COX) enzymes, the imidazo[1,2-a]pyrazine core remains a structure of interest for developing novel anti-inflammatory agents. dergipark.org.trresearchgate.netrjpbr.com

The versatile imidazo[1,2-a]pyrazine scaffold has been a fruitful source for the development of new anti-microbial agents.

Antibacterial and Antifungal Activity: In vitro screening has confirmed the efficacy of several imidazo[1,2-a]pyrazine derivatives against both bacterial and fungal pathogens. In one study, a series of derivatives was tested, revealing that compounds 4f, 4a, 5g, 6b, and 6c showed significant antibacterial activity against Staphylococcus aureus at a concentration of 100 µg/mL. tsijournals.com The same study identified compounds 5h, 6b, 4f, and 6c as having excellent zones of inhibition against the fungi Candida albicans and Aspergillus niger at 50 µg/mL. tsijournals.com

Antituberculosis Activity: Derivatives of the closely related 5-chloropyrazine structure have shown potent activity against Mycobacterium tuberculosis. A series of thirty 5-chloro-N-phenylpyrazine-2-carboxamides was synthesized and screened against M. tuberculosis H37Rv, M. kansasii, and M. avium. ijpsr.com Most of these compounds demonstrated significant activity against M. tuberculosis, with Minimum Inhibitory Concentrations (MIC) in the range of 1.56-6.25 µg/mL. ijpsr.com Specifically, 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide (21) was effective against all tested mycobacterial strains, while 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid (30) maintained good activity against M. tuberculosis (MIC = 3.13 µg/mL). ijpsr.com

Compound/SeriesTarget Organism(s)Activity MeasureSource(s)
Compounds 4f, 4a, 5g, 6b, 6c Staphylococcus aureusActive at 100 µg/mL tsijournals.com
Compounds 5h, 6b, 4f, 6c Candida albicans, Aspergillus nigerExcellent zone of inhibition at 50 µg/mL tsijournals.com
5-Chloro-N-phenylpyrazine-2-carboxamides Mycobacterium tuberculosis H37RvMIC = 1.56-6.25 µg/mL ijpsr.com
Compound 21 M. tuberculosis, M. kansasii, M. aviumMIC = 1.56 µg/mL (M. tb); 12.5 µg/mL (others) ijpsr.com
Compound 30 Mycobacterium tuberculosis H37RvMIC = 3.13 µg/mL ijpsr.com

Certain imidazo[1,2-a]pyrazine derivatives have been identified as potent antioxidants. A synthesized series of these compounds was evaluated for free radical scavenging activity, with several showing efficacy comparable to the standard antioxidant, ascorbic acid (vitamin C). tsijournals.com Unsubstituted imidazo[1,2-a]pyrazines showed moderate activity, but structural modifications led to derivatives with significantly improved performance, with IC₅₀ values ranging from 28.1 to 8.54 µM. tsijournals.com Among the tested compounds, 4c, 4f, 5a, 5b, 5c, 5d, 5f, 5h, and 6b displayed promising free radical scavenging capabilities. tsijournals.com This line of research was partly inspired by coelenteramine, a metabolite of the bioluminescent compound coelenterazine, which is an aminopyrazine derivative with excellent antioxidative properties against reactive oxygen and nitrogen species. sigmaaldrich.com

CompoundAntioxidant Activity (IC₅₀)Standard (Ascorbic Acid)Source(s)
Compound 6b 8.54 µM5.84 µM tsijournals.com
Compound 5h 9.04 µM5.84 µM tsijournals.com
Compound 5d 9.71 µM5.84 µM tsijournals.com
Active Series (9 compounds) 8.54 - 14.26 µM5.84 µM tsijournals.com

The imidazo[1,2-a]pyrazine core is a key structure in the search for novel antiepileptic drugs, primarily through the modulation of excitatory amino acid receptors. Research has identified derivatives that act as potent and selective antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in mediating fast synaptic transmission in the central nervous system. nih.govnih.gov

A high-throughput screening campaign identified imidazopyrazine 5 as a promising and selective negative modulator of AMPA receptors associated with the TARP γ-8 regulatory protein. nih.gov This compound was identified by its ability to block glutamate-induced calcium flux in engineered HEK-293 cells. nih.gov Following this discovery, further optimization led to a series of potent imidazopyrazine leads. nih.gov

In a separate study, a series of 4-oxo-imidazo[1,2-a]indeno[1,2-e]pyrazine derivatives, which incorporate the imidazo[1,2-a]pyrazine ring system, was synthesized. nih.gov One compound from this series, 4f , demonstrated a nanomolar binding affinity and acted as a potent competitive antagonist at the AMPA receptor. nih.gov However, not all derivatives have shown promise; a series of N'-(4-substitutedbenzylidene)imidazo[1,2-a]pyrazine-2-carbohydrazides was found to be ineffective in pentylenetetrazole (PTZ)-induced seizure tests. dergipark.org.tr

Compound/SeriesTarget/AssayFindingSource(s)
Compound 4f AMPA Receptor BindingNanomolar binding affinity, potent antagonist nih.gov
Imidazopyrazine 5 GluA1o-γ-8 FLIPR AssayPotent and selective negative modulator (pIC₅₀ > 5.9) nih.gov
Carbohydrazides (2a-j) PTZ-induced seizure testIneffective dergipark.org.tr

In Vivo Efficacy Studies in Animal Models

The promising in vitro results for many imidazo[1,2-a]pyrazine derivatives have been translated into in vivo studies using various animal models, demonstrating their potential efficacy in treating complex diseases.

For antiepileptic applications, leads developed from the imidazopyrazine scaffold have shown robust protective effects. Although the initial imidazopyrazine leads had pharmacokinetic challenges, an optimized isosteric analog, JNJ-61432059 (26) , provided robust seizure protection in both corneal kindling and pentylenetetrazole (PTZ) anticonvulsant models in mice following oral administration. nih.gov Furthermore, compound 4f , an imidazo[1,2-a]indeno[1,2-e]pyrazine derivative, exhibited a long duration of anticonvulsant activity in animal models after parenteral administration. nih.gov

In the realm of oncology , an imidazo[1,2-a]pyrazine derivative, compound 7 , was investigated as an ENPP1 inhibitor to stimulate the cGAS-STING immune pathway. In vivo studies in a murine model showed that this compound not only had efficient pharmacokinetic properties but also significantly enhanced the antitumor efficacy of an anti-PD-1 antibody. nih.gov The combination treatment achieved a tumor growth inhibition rate of 77.7% and improved survival. nih.gov

For analgesic and anti-inflammatory effects, a series of N'-(4-substitutedbenzylidene)imidazo[1,2-a]pyrazine-2-carbohydrazide derivatives were screened for antinociceptive activity. dergipark.org.tr In the acetic acid-induced writhing test, compound 2f significantly decreased writhing behaviors in mice, indicating notable antinociceptive activity. dergipark.org.tr

Finally, the antioxidant properties observed in vitro have also been validated in vivo. Aminopyrazines, which are related to and can be derived from the imidazopyrazine core, have been shown to be remarkably active in the hamster cheek pouch assay, providing significant protection against ischemia-reperfusion damages. sigmaaldrich.com

Compound/Lead SeriesAnimal ModelApplicationKey FindingSource(s)
Lead from Imidazopyrazine 5 Mouse (Corneal Kindling, PTZ)AntiepilepticRobust seizure protection nih.gov
Compound 4f Animal ModelsAntiepilepticLong duration of anticonvulsant activity nih.gov
Compound 7 Murine ModelAnti-Cancer77.7% tumor growth inhibition (with anti-PD-1) nih.gov
Compound 2f Mouse (Acetic Acid Writhing)AntinociceptiveSignificant reduction in writhing behavior dergipark.org.tr
Aminopyrazines Hamster Cheek Pouch AssayAntioxidantProtection against ischemia-reperfusion damage sigmaaldrich.com

Structure-Property Relationship (SPR) Establishment

The establishment of structure-property relationships (SPR) is a critical aspect of medicinal chemistry, guiding the optimization of lead compounds by correlating specific structural features with their physicochemical properties and biological activity. For derivatives of the imidazo[1,2-a]pyrazine scaffold, including those related to the 5-chloro- variant, SPR studies have been instrumental in refining potency, selectivity, and pharmacokinetic profiles.

Research into imidazo[1,2-a]pyrazine derivatives as negative modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor associated with TARP γ-8 revealed key structural requirements for activity. nih.gov A focused medicinal chemistry effort starting from initial high-throughput screening hits led to the development of potent and selective leads. nih.gov Modifications at various positions on the imidazo[1,2-a]pyrazine core demonstrated that even small changes could significantly impact the compound's properties. Similarly, studies on 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (B1314217) derivatives as Gαq protein inhibitors identified several structural elements as essential for biological activity. nih.gov These requirements included a redox-active thiol/disulfane substructure, a basic N-terminal amino group, a cyclohexylalanine moiety, and the bicyclic skeleton itself. nih.gov

The table below illustrates examples of structure-activity relationships (SAR) observed in imidazo[1,2-a]pyrazine derivatives.

Scaffold/Derivative Structural Modification Impact on Property/Activity Source
Imidazo[1,2-a]pyrazineOptimization of substituents at various positionsYielded subnanomolar, brain-penetrant leads for TARP γ-8. nih.gov nih.gov
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazineIntroduction of a cyclohexylalanine moietyIdentified as a structural requirement for Gαq protein inhibition. nih.gov nih.gov
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazinePresence of a redox reactive thiol/disulfaneFound to be crucial for biological activity as Gαq inhibitors. nih.gov nih.gov
PEGylated-imidazo[1,2-a]pyrazinesAddition of PEGylated chains and carbamate (B1207046) moietyShowed improved inhibition of HP0525 ATPase compared to the parent compound. nih.gov nih.gov

Metabolite Identification and Metabolic Stability Assessment

Understanding the metabolic fate of a drug candidate is fundamental to its development. For imidazo[1,2-a]pyrazine derivatives, metabolite identification and metabolic stability assessments are key steps to predict in vivo behavior, such as clearance and potential drug-drug interactions.

In the development of imidazo[1,2-a]pyrazines as selective negative modulators for TARP γ-8, researchers found that while potent brain-penetrant compounds could be identified, they often suffered from high in vivo clearance. nih.gov This high clearance was a significant hurdle, preventing further development of an otherwise promising chemical series. nih.gov Subsequent cross-species metabolite identification studies were performed to understand the high clearance rates observed in vivo, which were not always predicted by in vitro microsomal stability assays. nih.gov For instance, one lead compound, after showing unexpectedly high clearance in rats, was found to undergo extensive species-specific metabolism. nih.gov A cross-species hepatocyte incubation study revealed that an O-glucuronide was the major metabolite in rats, but only a minor one in human, mouse, dog, and monkey hepatocytes, explaining the higher-than-anticipated clearance in the rat model. nih.gov

The following table summarizes the metabolic stability data for selected imidazo[1,2-a]pyrazine derivatives.

Compound ID Assay Species Result Source
Imidazopyrazine LeadsIn vivo pharmacokineticsRatHigh clearance, sometimes greater than hepatic blood flow. nih.gov nih.gov
Compound 26 (Pyrazolopyrimidine core)In vivo pharmacokineticsRatHigh clearance (Cl = 57 mL/min/kg). nih.gov nih.gov
Compound 26 (Pyrazolopyrimidine core)Metabolite ID (Hepatocytes)RatO-glucuronide identified as the major metabolite. nih.gov nih.gov
Compound 26 (Pyrazolopyrimidne core)Metabolite ID (Hepatocytes)Human, Mouse, Dog, MonkeyO-glucuronide identified as a minor metabolite. nih.gov nih.gov

Toxicity Potential Assessment in Early Drug Discovery

Early assessment of toxicity is crucial to de-risk drug development projects and avoid late-stage failures. For novel chemical series like the imidazo[1,2-a]pyrazines, this involves a battery of in vitro and in vivo tests to flag potential liabilities.

In the pursuit of TARP γ-8 selective modulators, potential compound-related effects on motor function were assessed using the rotarod test in animals. nih.gov For a lead compound that advanced to in vivo anticonvulsant models, no ataxia was observed at the tested doses, indicating a lack of acute motor impairment, a common side effect for centrally acting agents. nih.gov In another study, the anticancer activity of newly synthesized imidazo[1,2-a]pyrazine derivatives was evaluated against several cancer cell lines, and importantly, also against the normal Vero cell line. rsc.org This counter-screening is a common strategy to assess baseline cytotoxicity and determine if the observed anticancer effects are selective for cancer cells over normal cells. rsc.org Furthermore, research on tetrahydroimidazo[1,2-a]pyrazine derivatives as Gαq inhibitors revealed that active compounds exhibited cellular toxicity. nih.gov Detailed investigation into a prototypical inhibitor from this class showed that it affects structural cytoskeletal dynamics in a manner independent of its primary target, Gαq/11, highlighting the importance of understanding off-target effects. nih.gov

Scaffold Hopping and Derivative Design for Improved Pharmacological Profiles

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel, isosteric core structures with improved properties while retaining the desired biological activity. This approach has been successfully applied to the imidazo[1,2-a]pyrazine chemical class to overcome pharmacological hurdles.

A notable example comes from the program targeting TARP γ-8 AMPAR negative modulators. nih.gov Although potent imidazo[1,2-a]pyrazine leads were identified, they were consistently plagued by poor pharmacokinetic properties, specifically high in vivo clearance. nih.gov To mitigate this, researchers investigated several core replacements. nih.gov The replacement of the imidazo[1,2-a]pyrazine scaffold with an isosteric pyrazolo[1,5-c]pyrimidine core proved to be a breakthrough, leading to compound 26 (JNJ-61432059), which exhibited improved microsomal stability and reduced efflux liabilities. nih.gov This successful scaffold hop not only solved the pharmacokinetic issues but also retained the subnanomolar potency and selectivity of the original series. nih.gov Another application of this strategy was used to design novel cannabinoid (CB1) receptor antagonists for treating obesity. nih.gov Based on shape-complementarity, the central methylpyrazole fragment in the known antagonist Rimonabant was replaced by a pyrazine (B50134) core, leading to a new series of potent 5,6-diaryl-pyrazine-2-amide derivatives. nih.gov

Bivalent Compounds and Multitargeting Approaches

Bivalent compounds, which consist of two pharmacophores linked together, represent an innovative approach to enhance inhibitor affinity and specificity. This strategy has been explored using the imidazo[1,2-a]pyrazine scaffold to create novel therapeutics.

In an effort to develop inhibitors for the VirB11 ATPase HP0525, a key enzyme in Helicobacter pylori, researchers designed and synthesized bivalent inhibitors. nih.gov This was achieved by linking an active site-binding imidazo[1,2-a]pyrazine moiety to a peptide designed to interact with surface features of the enzyme near the active site. nih.gov The goal of this approach is to increase potency and differentiate among related enzymes by engaging two distinct binding sites simultaneously. nih.gov The imidazo[1,2-a]pyrazine core was conjugated to variants of peptides, where specific amino acids like arginine were substituted with residues capable of conjugation, such as cysteine or azidolysine. nih.gov Initial testing of PEGylated-imidazo[1,2-a]pyrazines, intermediates in the synthesis of the bivalent compounds, showed improved inhibition of HP0525 compared to the parent, non-PEGylated compound, demonstrating the potential of this approach. nih.gov

Spectroscopic and Analytical Characterization Techniques for Research on 5 Chloroimidazo 1,2 a Pyrazine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 5-Chloroimidazo[1,2-a]pyrazine. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecule's atomic framework, connectivity, and chemical environment.

Studies on various derivatives, such as 6,8-disubstituted-5-chloroimidazo[1,2-a]pyrazines, consistently show signals for the H-2 and H-3 protons on the imidazole (B134444) portion of the molecule in the δ 7.9-8.1 ppm range. googleapis.comgoogle.com For instance, ¹H NMR data for a derivative showed two distinct doublets at δ 7.98 and δ 7.94 ppm, confirming the presence and environment of these protons. google.com The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard internal reference. google.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms within the heterocyclic rings of imidazo[1,2-a]pyrazine (B1224502) derivatives exhibit distinct chemical shifts, which are influenced by the electronegativity of the adjacent nitrogen atoms and the presence of substituents like the chloro group.

Table 1: Expected ¹H NMR Chemical Shifts for the Imidazo[1,2-a]pyrazine Ring This table is based on data from closely related derivatives and provides an approximation for the parent compound.

Proton PositionExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.9 - 8.1Doublet / Singlet~1.1 - 1.2
H-3~7.9 - 8.0Doublet / Singlet~1.1 - 1.2
H-6~8.1 - 8.2SingletN/A
H-8~7.9 - 8.0SingletN/A

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight of this compound and to confirm its elemental composition. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, which are critical for verifying the molecular formula.

The molecular formula for this compound is C₆H₄ClN₃. This corresponds to a monoisotopic mass of 153.009375 g/mol . Experimental determination of a mass value extremely close to this theoretical value serves as strong evidence for the compound's identity.

While detailed public fragmentation studies for this compound are limited, the fragmentation pattern in MS provides structural information. Upon ionization, the molecule can break apart in a predictable manner, yielding fragment ions. Analysis of the mass-to-charge ratios (m/z) of these fragments helps to piece together the structure of the parent molecule, further corroborating the identification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for its purification from reaction mixtures. google.com The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

For compounds like this compound and its derivatives, reverse-phase HPLC is commonly employed. google.comgoogle.com In this mode, a nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica, is used with a polar mobile phase. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Preparative HPLC is also utilized for the isolation of these compounds in high purity. google.comgoogle.com The methodology involves using larger columns to handle greater quantities of material, allowing for the collection of the fraction containing the desired compound. google.com

Table 2: Typical HPLC Conditions for the Analysis of Imidazo[1,2-a]pyrazine Derivatives

ParameterDescriptionSource
InstrumentWaters 2545 Pump, 2489 UV Detector, 2767 Fraction Collector google.com
ColumnWaters Xbridge C18, 5 µm particle size google.com
Column Dimensions19 mm x 100 mm (Preparative) or 19mm x 250 mm google.comgoogle.com
Mobile PhaseGradient of Water (A) and Methanol (B) google.com
Flow Rate30 mL/min (Preparative) google.com
DetectionUV detector google.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to the vibrations of the fused aromatic ring system and the carbon-chlorine bond.

Based on the analysis of related heterocyclic systems like pyrazine (B50134), the following characteristic peaks can be anticipated:

Aromatic C-H Stretching: Vibrations for the C-H bonds on the heterocyclic rings would typically appear in the region of 3000-3100 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings are expected to produce a series of sharp bands in the 1400-1650 cm⁻¹ region. These are characteristic of the aromatic ring system.

C-Cl Stretching: The absorption corresponding to the carbon-chlorine bond stretch is typically found in the fingerprint region, usually between 600 and 800 cm⁻¹, although its position can be variable.

X-Ray Crystallography for Solid-State Structural Analysis (if available)

To perform this analysis, a single, high-quality crystal of this compound is required. The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a detailed model of the electron density, from which the atomic positions can be determined.

As of this writing, a public crystal structure for this compound has not been deposited in major crystallographic databases. However, the technique has been successfully applied to various adducts of pyrazine and derivatives of the related imidazo[1,2-a]pyridine (B132010) scaffold, demonstrating its applicability to this class of compounds should suitable crystals be obtained.

Emerging Research Areas and Potential Applications

Role in Material Science Research and Development

While the primary focus of research on imidazo[1,2-a]pyrazines has been in medicinal chemistry, related heterocyclic compounds are showing significant potential in material science. researchgate.netrsc.org For instance, the analogous imidazo[1,5-a]pyridine (B1214698) derivatives have been investigated for their unique optical and electronic properties. rsc.org These properties make them attractive candidates for various technological applications, including the development of optoelectronic devices and advanced sensors. rsc.org Although direct applications of 5-chloroimidazo[1,2-a]pyrazine in material science are not yet extensively documented, the inherent characteristics of the broader imidazopyrazine family suggest a promising area for future exploration.

Catalysis Applications Involving this compound

The synthesis of the imidazo[1,2-a]pyrazine (B1224502) core often involves sophisticated catalytic methods. Research has focused on developing efficient, cost-effective, and environmentally benign catalytic processes. One notable method is an iodine-catalyzed three-component condensation reaction. nih.gov This approach involves the reaction of an aryl aldehyde, 2-aminopyrazine (B29847), and an isocyanide, such as tert-butyl isocyanide, at room temperature. nih.gov

The efficiency of various catalysts in synthesizing the imidazo[1,2-a]pyrazine skeleton has been systematically evaluated. Among the catalysts tested, iodine proved to be highly effective, providing excellent yields in an eco-friendly solvent like ethanol (B145695). nih.gov This method stands out for its simplicity, short reaction times, and cost-effectiveness compared to other Lewis acids. nih.gov

Catalyst Efficiency in Imidazo[1,2-a]pyrazine Synthesis

Based on a pilot reaction involving 2-aminopyrazine, 4-nitrobenzaldehyde, and tert-butyl isocyanide. nih.gov

Catalyst (5 mol%)SolventYield (%)
CAN (Ceric Ammonium Nitrate)Ethanol65
SnCl₄Ethanol55
InCl₃Ethanol60
FeCl₃EthanolPoor
I₂ (Iodine)Ethanol92
I₂ (Iodine)Methanol85
I₂ (Iodine)Water70
I₂ (Iodine)Acetonitrile (ACN)75

Advanced Computational Modeling for Drug Design and Optimization

Computational modeling is a critical tool in modern drug discovery, enabling the efficient design and optimization of novel therapeutic agents based on scaffolds like this compound.

Virtual high-throughput screening (vHTS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.netescholarship.org This method was successfully employed in a pre-competitive collaboration to explore and validate hits based on the related imidazo[1,2-a]pyridine (B132010) scaffold for treating visceral leishmaniasis. nih.govgriffith.edu.au By using the core structure as a "seed," researchers were able to probe proprietary libraries from multiple pharmaceutical companies, rapidly expanding the chemical diversity and identifying compounds with improved antiparasitic activity and selectivity. researchgate.netnih.gov

Similarly, a high-throughput screening campaign identified an imidazo[1,2-a]pyrazine derivative as a promising lead for the development of selective negative modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor associated with the TARP γ-8 protein, a target for epilepsy treatment. nih.gov These virtual screening efforts demonstrate the power of in silico methods to prioritize compounds for synthesis and testing, accelerating the hit-to-lead process. escholarship.orgrsc.org

In drug design, it is crucial to balance potency with physicochemical properties to ensure a compound has favorable pharmacokinetics and low toxicity. Ligand-Lipophilicity Efficiency (LLE), also known as Lipophilic Efficiency (LiPE), is a key metric used for this purpose. wikipedia.org It is calculated as the difference between the pIC₅₀ (a measure of potency) and the LogP (a measure of lipophilicity). wikipedia.org Higher LLE values (typically >6) are often associated with higher quality drug candidates. wikipedia.orgnih.gov

In the optimization of imidazo[1,2-a]pyrazine-based AMPA receptor modulators, medicinal chemists merged structural features from different initial hits to improve potency and selectivity. nih.gov Subsequent modifications focused on improving efficiency metrics. For example, replacing a para-chlorophenyl group with a para-fluorophenyl group at the C-2 position maintained potency while improving the lipophilic ligand efficiency, highlighting the utility of this metric in guiding lead optimization. nih.gov

Structure-Activity and Ligand Efficiency Relationship of Imidazo[1,2-a]pyrazine Analogs

Data adapted from research on AMPAR/γ-8 negative modulators. nih.gov

CompoundC-2 SubstitutionC-3 Substitutionγ-8 IC₅₀ (μM)cLogPLLE (pIC₅₀ - cLogP)
54-Chlorophenyl4-(Trifluoromethyl)pyridin-2-yl0.1205.01.9
64-Chlorophenyl4-Hydroxyphenyl0.0113.84.1
74-Fluorophenyl4-Hydroxyphenyl0.0113.34.6

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide insight into how a ligand interacts with its protein target at an atomic level. nih.govnih.gov

Molecular Docking predicts the preferred orientation and binding mode of a ligand within the active site of a protein. rsc.orgjchemlett.com This technique helps researchers understand the key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that are responsible for the ligand's biological activity. nih.gov For inhibitors based on heterocyclic scaffolds, docking studies can identify crucial amino acid residues in the binding pocket, guiding the design of new analogs with improved affinity and selectivity. nih.govnih.gov

Molecular Dynamics (MD) Simulations are used to analyze the physical movements of atoms and molecules over time. jchemlett.com After a ligand is docked into a protein, an MD simulation can assess the stability of the predicted binding pose. nih.gov These simulations reveal whether the key interactions identified in docking are maintained over a period of nanoseconds, providing a more dynamic and realistic picture of the ligand-protein complex. nih.govnih.gov This information is invaluable for validating docking results and confirming the binding mechanism of inhibitors before committing to costly chemical synthesis. jchemlett.com

Q & A

Q. What synthetic methodologies are most effective for constructing the 5-chloroimidazo[1,2-a]pyrazine core?

The this compound scaffold can be synthesized via:

  • Pd-catalyzed direct (hetero)arylation : This method enables regioselective functionalization of the pyrrolo[1,2-a]pyrazine core, with yields exceeding 80% under optimized ligand and solvent conditions .
  • Acid-catalyzed cyclodehydration : Reactions involving 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes and o-phenylenediamines in TFA/DMSO or DBSA/toluene systems achieve double cyclization and aromatization, yielding hybrid structures with good functional group tolerance .
  • Iodine-catalyzed multicomponent reactions : Tert-butyl isocyanide, aryl aldehydes, and 2-aminopyrazine react at room temperature in ethanol with iodine (5 mol%) to produce substituted derivatives in high yields (75–92%) .

Q. How can structural ambiguities in substituted derivatives be resolved experimentally?

  • X-ray crystallography : Used to confirm regiochemistry in cases of unsymmetrical substituents (e.g., 8c and 8e in Table 2) .
  • NMR with lanthanide shift reagents : Corrects chemical shift assignments for imidazo[1,2-a]pyrazine derivatives, resolving coupling constant ambiguities (e.g., J5,8 > J6,8) .
  • HRMS (ESI-QTOF) : Validates molecular ion peaks and isotopic patterns for halogenated derivatives (e.g., 8d, 8x) .

Q. What biological activities are associated with the this compound scaffold?

  • Phosphodiesterase (PDE) inhibition : 5-Bromoimidazo[1,2-a]pyrazine derivatives increase cyclic AMP levels in cardiac tissue, demonstrating positive chronotropic/inotropic effects unblocked by propranolol .
  • Anti-inflammatory activity : Pyrazole-conjugated derivatives reduce sepsis-induced acute lung injury (ALI) by modulating NF-κB and MAPK pathways .
  • α-Adrenergic receptor binding : Piperazinyl-substituted analogs show selectivity for α2- over α1-receptors, with compound 2a exhibiting 70-fold selectivity .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution be addressed?

  • Theoretical electron density calculations : Predict reactivity trends, where position 3 is most reactive for electrophilic attack, while positions 5 and 8 favor nucleophilic substitution .
  • Halogen exchange experiments : For example, 6,8-dibromoimidazo[1,2-a]pyrazine undergoes selective methoxy substitution at position 8, confirmed by catalytic dehalogenation and NMR analysis .

Q. What strategies mitigate cytotoxicity while retaining photophysical properties for bioimaging?

  • Aggregation-induced emission (AIE) : Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids exhibit deep blue fluorescence in aggregated/solid states (λem = 420–450 nm) with minimal phototoxicity .
  • Naphthalene fusion : Adding a benzene ring (e.g., 8z) enhances fluorescence intensity by 3-fold in solution, improving cell permeability for live-cell imaging .

Q. How do contradictory in vitro vs. in vivo activity data arise for PDE inhibitors?

  • Metabolic stability : Brominated derivatives (e.g., 5-bromoimidazo[1,2-a]pyrazine) show reduced in vivo efficacy due to rapid hepatic clearance, despite potent in vitro PDE3 inhibition .
  • Off-target effects : In vivo models may reveal unintended α-adrenergic interactions, complicating mechanistic interpretation .

Q. What synthetic routes enable selective functionalization of the pyrazine vs. imidazole ring?

  • Protecting group strategies : Use of Boc or TMS groups to block reactive sites during cross-coupling .
  • Solvent-dependent reactivity : Polar aprotic solvents (e.g., DMSO) favor pyrazine functionalization, while non-polar solvents (e.g., toluene) target the imidazole ring .

Q. How can computational modeling guide SAR studies for receptor subtype selectivity?

  • Conformational energy mapping : Molecular dynamics simulations align 8-piperazinyl derivatives (e.g., 2a) with mianserin’s semi-rigid structure, rationalizing α2-receptor affinity .
  • Docking studies : Predict halogen bonding interactions between 5-chloro substituents and PDE catalytic pockets .

Methodological Notes

  • Key spectral data : For this compound derivatives, characteristic <sup>1</sup>H NMR signals include δ 8.2–8.5 ppm (H-6/H-8) and δ 7.1–7.4 ppm (H-3) .
  • Reaction optimization : DBSA/toluene outperforms TFA/DMSO for substrates with electron-withdrawing groups (e.g., nitro or sulfonyl) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.